molecular formula C23H31ClFN3O5 B1588408 Cisapride CAS No. 260779-88-2

Cisapride

カタログ番号 B1588408
CAS番号: 260779-88-2
分子量: 484 g/mol
InChIキー: QBYYXIDJOFZORM-LBPAWUGGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cisapride is a drug used in the treatment of gastrointestinal (GI) motility disorders. It is a prokinetic agent, meaning that it increases the speed of GI motility and is used to treat conditions such as gastroparesis, acid reflux, and irritable bowel syndrome. Cisapride has been used in the United States since 1995, and is available in both oral and rectal forms.

科学的研究の応用

Treatment of Gastroesophageal Reflux Disease (GERD)

Cisapride has been used for the treatment of gastroesophageal reflux disease (GERD) . GERD is a chronic condition where stomach acid frequently flows back into the tube connecting your mouth and stomach (esophagus). This backwash (acid reflux) can irritate the lining of your esophagus .

Treatment of Heartburn Associated with GERD

Cisapride is used to treat heartburn associated with Gastroesophageal Reflux Disease (GERD) . Heartburn is a symptom of acid reflux, which occurs when stomach acid is regurgitated into the esophagus . Cisapride works by increasing the rate at which your esophagus, stomach, and intestines move during digestion . It also increases the rate at which your stomach empties into your intestines and increases the strength of your lower esophageal sphincter (the muscle between your stomach and your esophagus) .

Increasing Gastric Motility

Cisapride is a parasympathomimetic which acts as a serotonin 5-HT4 agonist . Upon activation of the receptor signaling pathway, cisapride promotes the release of acetylcholine neurotransmitters in the enteric nervous system . Cisapride stimulates motility of the upper gastrointestinal tract without stimulating gastric, biliary, or pancreatic secretions . It increases the tone and amplitude of gastric (especially antral) contractions, relaxes the pyloric sphincter and the duodenal bulb, and increases peristalsis of the duodenum and jejunum resulting in accelerated gastric emptying and intestinal transit . It increases the resting tone of the lower esophageal sphincter .

Treatment of Constipation

Cisapride has been used to treat constipation . Constipation is a common condition that affects people of all ages. It can mean that you’re not passing stools regularly or you’re unable to completely empty your bowel. Cisapride helps in increasing the motility of the gastrointestinal tract, which can help in alleviating constipation .

Veterinary Uses

In veterinary medicine, Cisapride is used to treat disorders of the gastrointestinal tract such as reflux, megaesophagus, and constipation. It is particularly effective when the problem is due to reduced motility in the stomach or intestines .

特性

IUPAC Name

4-amino-5-chloro-N-[(3R,4S)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClFN3O4.H2O/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16;/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29);1H2/t20-,22+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYYXIDJOFZORM-IKGOIYPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CN(CC[C@@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClFN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propulsin

CAS RN

260779-88-2
Record name Cisapride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cisapride
Reactant of Route 2
Reactant of Route 2
Cisapride
Reactant of Route 3
Reactant of Route 3
Cisapride
Reactant of Route 4
Reactant of Route 4
Cisapride
Reactant of Route 5
Reactant of Route 5
Cisapride
Reactant of Route 6
Reactant of Route 6
Cisapride

Citations

For This Compound
35,700
Citations
EL Michalets, CR Williams - Clinical pharmacokinetics, 2000 - search.ebscohost.com
… Clinical experience with cisapride is lacking but avoidance with all protease inhibitors is … be avoided with cisapride. We also recommend avoiding coadministration of cisapride with …
Number of citations: 204 search.ebscohost.com
JA Barone, LM Jessen, JL Colaizzi… - Annals of …, 1994 - journals.sagepub.com
… In controlled investigations, cisapride was superior to placebo in relieving symptoms … observed with cisapride and histamine (H) 2 -antagonists in reflux esophagitis. Cisapride was either …
Number of citations: 109 journals.sagepub.com
LR Wiseman, D Faulds - Drugs, 1994 - Springer
… , cisapride is largely devoid of central depressant or antidopaminergic effects. In placebo-controlled trials, cisapride … Maintenance therapy with cisapride at half the healing dose is …
Number of citations: 287 link.springer.com
W Smalley, D Shatin, DK Wysowski, J Gurwitz… - Jama, 2000 - jamanetwork.com
… action regarding contraindicated use of cisapride.Design and … the 3 sites who were prescribed cisapride at least once in the … of cisapride users in each period for whom cisapride use …
Number of citations: 321 jamanetwork.com
M Camilleri, JR Malagelada, TL Abell, ML Brown… - Gastroenterology, 1989 - Elsevier
… Cisapride facilitates gastric emptying in patients with upper gut dysmotility. The overall symptomatic benefit during a 6-wk trial of cisapride, 10 mg … the efficacy of cisapride in patients with …
Number of citations: 232 www.sciencedirect.com
RW McCallum, C Prakash, DM Campoli-Richards… - Drugs, 1988 - Springer
… to establish the efficacy of cisapride in improving healing rates … of cisapride in relieving symptoms in patients with gastroparesis, although preliminary results support a role for cisapride …
Number of citations: 268 link.springer.com
EMM Quigley - Journal of digestive diseases, 2011 - Wiley Online Library
… rate, cisapride came to be … cisapride, in the management of GERD, cisapride use in non-GERD areas and in dyspepsia, in particular, grew as its GERD market waned. In short, cisapride …
Number of citations: 104 onlinelibrary.wiley.com
SVJO van Zanten, MJ Jones, M Verlinden… - Official journal of the …, 2001 - journals.lww.com
… Finally, as many of the cisapride studies were conducted in Belgium, we also tested whether the combined estimate of the effect of cisapride was influenced by the country in which the …
Number of citations: 253 journals.lww.com
TL Abell, M Camilleri, EP DiMagno, VS Hench… - Digestive diseases and …, 1991 - Springer
… We report a 12-month open trial of cisapride in 21 patients with symptomatic upper gut … Our aims were: (1) to assess whether after one year of cisapride treatment in patients with …
Number of citations: 157 link.springer.com
K Taniyama, S Nakayama, K Takeda… - … of Pharmacology and …, 1991 - Citeseer
… of cisapride may be due to a block of the inhibitory 5-HT1 receptor. Cisapride at medium … and 2-methyl-5-HT-induced excitatory effects, and the IC50 of cisapride was 5.2 x 10_8 M. Thus, …
Number of citations: 124 citeseerx.ist.psu.edu

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。